
N-quinazolin-4-ylleucine
Overview
Description
N-quinazolin-4-ylleucine: is a compound that belongs to the class of quinazolinone derivatives. Quinazolinones are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring. These compounds are known for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times.
Metal-mediated reaction: This method involves the use of metal catalysts to facilitate the formation of quinazolinone derivatives.
Ultrasound-promoted reaction: This method uses ultrasonic waves to enhance the reaction rate and yield.
Phase-transfer catalysis reaction: This method involves the use of phase-transfer catalysts to facilitate the reaction between reactants in different phases.
Industrial Production Methods: Industrial production of quinazolinone derivatives often involves large-scale synthesis using methods such as microwave-assisted reactions and metal-mediated reactions due to their efficiency and high yields .
Chemical Reactions Analysis
General Reactivity of Quinazolin-4(3H)-one Derivatives
Quinazolin-4(3H)-ones exhibit diverse reactivity due to their fused aromatic-heterocyclic structure. Key functionalization sites include:
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C2-position : Prone to nucleophilic substitution, alkylation, or coupling reactions.
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N3-position : Susceptible to alkylation, acylation, or participation in cycloadditions.
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C4-carbonyl group : Can undergo condensation, reduction, or serve as a directing group for metal-catalyzed reactions.
Hypothetical Reactivity of N-Quinazolin-4-ylleucine
While N-quinazolin-4-ylleucine is not explicitly studied in the literature, its reactivity can be extrapolated from analogous systems:
Nucleophilic Substitution at C2
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Thiol-mediated annulation : o-Amino benzamides react with thiols under transition-metal-free conditions to form quinazolin-4(3H)-ones via dehydroaromatization (yields up to 98%) .
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Alkylation/amidation : Quinazolin-4(3H)-ones undergo visible light-promoted N-alkylation with benzyl/allyl halides, forming quinazoline-2,4(1H,3H)-diones .
Condensation Reactions
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Aldehyde/phenol coupling : Hydrazides derived from 2-mercapto-quinazolin-4(3H)-ones react with phenolic aldehydes to form hybrid antioxidants .
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Ketenimine intermediates : Sulfonyl azides and terminal alkynes generate N-sulfonylketenimines, enabling oxidant-free synthesis of phenolic quinazolin-4(3H)-ones .
Metal-Catalyzed Functionalization
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Copper-catalyzed annulation : CuAAC/ring cleavage reactions facilitate the synthesis of nitrogen-containing heterocycles .
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Palladium-mediated arylation : Quinazolin-4-ones react with arylboronic acids to yield 4-arylquinazolines .
Anticipated Reaction Pathways for this compound
Challenges and Research Gaps
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Stereochemical control : The leucine side chain introduces chirality, which may complicate reaction stereoselectivity.
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Solubility issues : Hydrophobic quinazolin-4-yl groups could limit aqueous-phase reactivity.
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Biological activity : While quinazolinone hybrids show anticancer and enzyme-inhibitory properties , N-quinazolin-4-ylleucine’s bioactivity remains unexplored.
Key Citations for Further Exploration
Scientific Research Applications
N-quinazolin-4-ylleucine and its derivatives have been investigated for several biological activities, including:
1.1 Anticancer Activity
Numerous studies have highlighted the anticancer properties of quinazoline derivatives, including this compound. For instance, a series of quinazolinone derivatives were synthesized and tested against various human cancer cell lines, demonstrating significant antiproliferative effects. Compounds exhibited IC50 values ranging from 2.90 to 8.10 µM against MCF-7 and HCT-116 cell lines, indicating potent cytotoxicity .
1.2 Antimicrobial Properties
Research has shown that quinazoline derivatives possess antimicrobial activity against a range of pathogens. A study evaluated the antimicrobial effects of substituted quinazolinones against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, as well as Gram-positive bacteria such as Staphylococcus aureus. The findings revealed that certain derivatives exhibited remarkable antimicrobial activity, suggesting their potential as therapeutic agents in treating bacterial infections .
1.3 Antituberculosis Activity
this compound has also been explored for its efficacy against Mycobacterium tuberculosis. A study reported the synthesis of quinazoline derivatives that inhibited cytochrome bd oxidase in various mycobacterial strains, suggesting a promising avenue for tuberculosis treatment .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is crucial for optimizing its therapeutic potential. Research indicates that modifications to the quinazoline scaffold can significantly affect biological activity:
2.1 Modifications for Enhanced Activity
Studies have demonstrated that specific substitutions on the quinazoline ring can enhance anticancer activity and selectivity towards certain cancer cell lines. For example, the introduction of different functional groups at specific positions on the quinazoline ring led to improved potency against various cancer types .
2.2 Selectivity in Targeting Receptors
Recent findings suggest that quinazoline derivatives can selectively target certain receptors involved in cancer progression, such as EGFR and VEGFR-2. This selectivity is essential for minimizing side effects while maximizing therapeutic efficacy .
Case Studies
Several case studies illustrate the applications of this compound:
Mechanism of Action
The mechanism of action of quinazolinone derivatives involves their interaction with various molecular targets, including enzymes and receptors. These compounds can inhibit the activity of enzymes such as DNA gyrase and topoisomerase IV, leading to cell death in bacteria . They can also modulate the activity of receptors involved in signaling pathways, resulting in various pharmacological effects .
Comparison with Similar Compounds
Quinazoline: Quinazoline is a nitrogen-containing heterocycle similar to quinazolinone but lacks the carbonyl group at position 4.
Dihydroquinazolinone: This compound is a reduced form of quinazolinone and has different biological activities.
Uniqueness: N-quinazolin-4-ylleucine is unique due to its specific substitution pattern, which imparts distinct biological activities and reactivity compared to other quinazolinone derivatives .
Biological Activity
N-quinazolin-4-ylleucine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial, anticancer, and anti-inflammatory effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Overview of Quinazoline Derivatives
Quinazoline derivatives, including this compound, are known for their diverse pharmacological properties. The structural framework of quinazolines allows for modifications that can enhance their biological efficacy. Recent research has highlighted the following key areas of activity:
- Antimicrobial Activity
- Anticancer Activity
- Anti-inflammatory Activity
Antimicrobial Activity
The antimicrobial properties of this compound have been investigated against various pathogens. A study synthesized several quinazolinone derivatives and evaluated their effectiveness against Gram-positive and Gram-negative bacteria. Notably, compounds exhibited significant activity against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range .
Table 1: Antimicrobial Activity of Quinazolinone Derivatives
Compound | Target Bacteria | MIC (µg/mL) |
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3a | Staphylococcus aureus | 2 |
3b | Escherichia coli | 4 |
3c | Pseudomonas aeruginosa | 8 |
Anticancer Activity
This compound has shown promise as an anticancer agent, particularly through its interaction with key cellular pathways. The compound is believed to inhibit the epidermal growth factor receptor (EGFR), a target for many cancer therapies. Studies have reported that quinazoline derivatives can induce apoptosis in cancer cell lines such as MCF-7 and HCT-116, with IC50 values indicating potent cytotoxicity .
Table 2: Cytotoxicity of this compound Derivatives
Compound | Cell Line | IC50 (µM) |
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QF8 | MCF-7 | 5.70 |
QB2 | HCT-116 | 6.40 |
Anti-inflammatory Activity
Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. Compounds derived from quinazoline structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models . The mechanism involves modulation of signaling pathways related to inflammation.
Table 3: Anti-inflammatory Effects of Quinazoline Derivatives
Compound | Inflammatory Model | Effect |
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QB2 | Carrageenan-induced edema | Significant reduction in edema |
QF8 | LPS-stimulated macrophages | Decreased TNF-alpha production |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the quinazoline ring can enhance potency and selectivity against targeted pathogens or cancer cells. For instance, substituents at the 2nd position have been shown to significantly affect antimicrobial activity, while alterations at the 4th position can enhance anticancer efficacy .
Case Studies
- Study on Tuberculosis Treatment : Research involving N-phenethyl quinazolinones indicated their potential as inhibitors of cytochrome bd oxidase in Mycobacterium tuberculosis, suggesting a pathway for novel tuberculosis treatments .
- Genotoxicity Assessment : A study evaluating genotoxic effects on breast cancer cells found that certain quinazoline derivatives interfere with G-quadruplex stabilization, impacting cell cycle dynamics without significant metabolic alterations .
Properties
IUPAC Name |
4-methyl-2-(quinazolin-4-ylamino)pentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-9(2)7-12(14(18)19)17-13-10-5-3-4-6-11(10)15-8-16-13/h3-6,8-9,12H,7H2,1-2H3,(H,18,19)(H,15,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCCLHAPTDCVKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC1=NC=NC2=CC=CC=C21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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